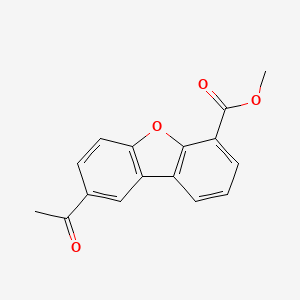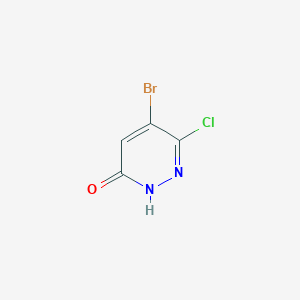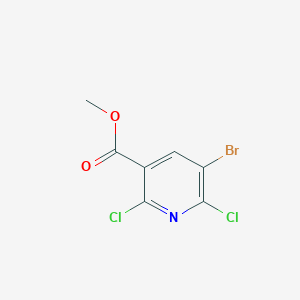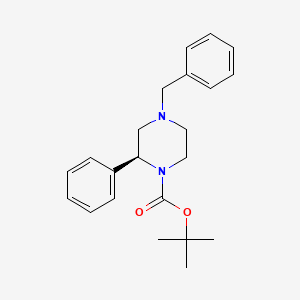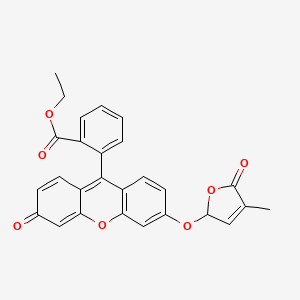
Yoshimulactone Green (YLG)
説明
Yoshimulactone Green (YLG) is a fluorescence turn-on probe . It activates strigolactone signaling and illuminates signal perception by the strigolactone receptors . It is used to describe how strigolactones bind to and act via ShHTLs, the diverged family of a/b hydrolase-fold proteins in Striga .
Molecular Structure Analysis
Yoshimulactone Green (YLG) has a molecular weight of 456.45 . Its molecular formula is C27H20O7 . The InChI code is1S/C27H20O7/c1-3-31-27(30)19-7-5-4-6-18(19)25-20-10-8-16(28)13-22(20)33-23-14-17(9-11-21(23)25)32-24-12-15(2)26(29)34-24/h4-14,24H,3H2,1-2H3 . Chemical Reactions Analysis
Yoshimulactone Green (YLG) is used in assays as a substrate . SL receptors catalyze single-turnover reactions and form covalent bonds with the SL hydrolysate .Physical And Chemical Properties Analysis
Yoshimulactone Green (YLG) is a light yellow to brown powder to crystal . Its melting point ranges from 188.0 to 193.0 °C .科学的研究の応用
Comprehensive Analysis of Yoshimulactone Green (YLG) Applications in Scientific Research
Agricultural Research Strigolactone Signaling in Parasitic Weed Control: Yoshimulactone Green (YLG) serves as a fluorescent probe that activates strigolactone signaling, which is crucial in understanding and combating parasitic weeds like Striga that cause significant agricultural damage. YLG’s ability to bind with strigolactone receptors allows for the visualization of these interactions, providing insights into the mechanisms of parasitism and potential strategies for crop protection .
Biochemistry Research Probing Strigolactone Receptors: In biochemistry, YLG is used to illuminate signal perception by strigolactone receptors. This application is particularly important for studying the genetic aspects of strigolactone signaling and receptor activity. By using YLG as a turn-on probe, researchers can observe how strigolactones bind to and act via diverged families of proteins in parasitic plants .
Nanotechnology Fluorescence Turn-On Probes: YLG’s role extends to nanotechnology, where it competes with synthetic or natural strigolactones to bind with their receptors, producing detectable fluorescent products. This application is significant for developing new nanomaterials that can be used for various purposes, including agricultural enhancements and possibly medical diagnostics .
Medical Research Understanding Germination Mechanisms: Although not directly mentioned in medical research contexts, YLG’s ability to produce green fluorescence when exposed to specific proteins could have implications for understanding germination mechanisms at a molecular level, which might translate into medical applications such as targeted drug delivery systems or biomarker detection .
Chemical Biology Characterization of Receptor Proteins: In chemical biology, YLG is utilized for characterizing SL receptors from root parasitic plants. The probe’s design allows for the study of receptor-ligand interactions and could lead to the development of novel agrochemicals or therapeutic agents targeting similar protein families .
Plant Science Hydrolysis Assays and Receptor Studies: YLG is also used in plant science for in vitro hydrolysis assays to study the interaction between strigolactones and their receptors. This application provides valuable data on the enzymatic activity and specificity of receptor proteins, which is essential for understanding plant development and inter-species interactions .
Science:破解一种农业大敌的信号机制 - 生物通 Probing strigolactone receptors in with fluorescence - Science ストリゴラクトン受容体に作用する蛍光性アゴニスト “ヨシムラクトングリーン” | 東京化成工業株式会社 The Applications of Nanotechnology in Crop Production - MDPI YLG_en - itbm.nagoya-u.ac.jp Nucleotide metabolism: Salvaging chemotherapy - Nature Expansion of the Strigolactone Profluorescent Probes Repertory: The … - Frontiers Frontiers | A New Series of Carlactonoic Acid Based Strigolactone … - Frontiers
作用機序
Target of Action
Yoshimulactone Green (YLG) primarily targets the strigolactone receptors . These receptors are a diverged family of α/β hydrolase-fold proteins in Striga, a parasitic plant . The strigolactone receptors play a crucial role in the perception and signaling of strigolactones, a group of plant hormones .
Mode of Action
Yoshimulactone Green (YLG) activates strigolactone signaling and illuminates signal perception by the strigolactone receptors . It binds to the strigolactone receptors and triggers a series of biochemical reactions . This interaction results in changes in the receptor’s activity, leading to the activation of downstream signaling pathways .
Biochemical Pathways
The activation of strigolactone receptors by Yoshimulactone Green (YLG) affects the strigolactone signaling pathway . Strigolactones are involved in various physiological processes, including shoot branching, root architecture, pathogen defense, and responses to abiotic stress . Therefore, the activation of strigolactone signaling by YLG can have downstream effects on these physiological processes.
Pharmacokinetics
It is known that ylg is a fluorescence turn-on probe , suggesting that it can be detected and tracked in biological systems, which could provide insights into its pharmacokinetic properties.
Result of Action
The activation of strigolactone signaling by Yoshimulactone Green (YLG) results in the illumination of signal perception by the strigolactone receptors . This can lead to changes in plant physiology, such as modifications in shoot branching and root architecture . In the case of Striga, a parasitic plant, YLG can stimulate seed germination .
Action Environment
The action of Yoshimulactone Green (YLG) can be influenced by various environmental factors. For instance, the presence of strigolactones in the soil can affect the activity of YLG, as strigolactones are known to induce seed germination in parasitic plants . .
特性
IUPAC Name |
ethyl 2-[3-[(4-methyl-5-oxo-2H-furan-2-yl)oxy]-6-oxoxanthen-9-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20O7/c1-3-31-27(30)19-7-5-4-6-18(19)25-20-10-8-16(28)13-22(20)33-23-14-17(9-11-21(23)25)32-24-12-15(2)26(29)34-24/h4-14,24H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRFZINIRYDHJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)OC5C=C(C(=O)O5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Yoshimulactone Green (YLG) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



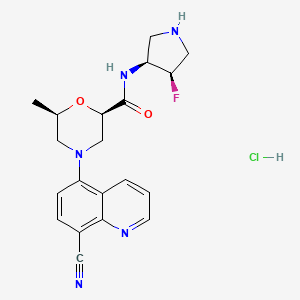
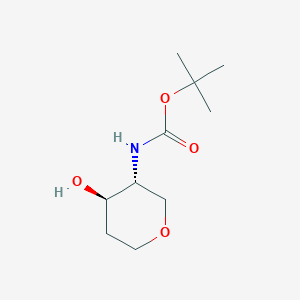
![5-Bromo-4-chloro-6-(5-fluorofuran-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B1495128.png)
![9-(4'-chloro-[1,1'-biphenyl]-3-yl)-9H-carbazole](/img/structure/B1495129.png)
![[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(2-nitro-phenyl)-acetic acid](/img/structure/B1495130.png)




